molecular formula C13H18O4 B3840991 1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione CAS No. 93354-31-5

1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione

Cat. No.: B3840991
CAS No.: 93354-31-5
M. Wt: 238.28 g/mol
InChI Key: BOGWRXDLEWNHCD-UHFFFAOYSA-N
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Description

The compound 1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione is a structurally complex bicyclic sesquiterpene derivative characterized by an isochromene core fused with an epoxide moiety and methyl substituents. The molecule’s rigidity and oxygenated framework suggest similarities to other natural terpenoids and synthetic analogs, which are often explored for anti-inflammatory, antimicrobial, or cytotoxic properties .

Properties

IUPAC Name

1,7,7-trimethyl-2,6-dioxatricyclo[6.2.2.04,9]dodecane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-12(2)8-4-5-13(3)6-7(8)9(10(14)16-12)11(15)17-13/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGWRXDLEWNHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(CC2C(C(=O)O1)C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306279
Record name MLS003106829
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93354-31-5
Record name MLS003106829
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS003106829
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80306279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has potential applications in several scientific research areas, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. In industry, it could be used in the production of specialized materials or as a catalyst in certain chemical processes .

Mechanism of Action

The mechanism of action of 1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione involves its interaction with molecular targets and pathways within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core frameworks, substituents, and bioactivity. Below is a comparative analysis with key examples:

Core Structural Analog: (Z)-3-(5-Formyl-3-Hydroxy-3-Methoxystyryl)-3-Isopropyl-2H-Furo[3,2-g]Chromene-3,7-Dione (Compound 11)

  • Structural Differences: Epoxide vs. Furan Moiety: The target compound features an epoxymethano bridge, while Compound 11 (from the provided evidence) contains a fused furan ring. This distinction impacts reactivity; epoxides are more prone to ring-opening reactions compared to furans . Substituents: The methyl groups at positions 1, 1, and 6 in the target compound contrast with Compound 11’s isopropyl and formyl groups, affecting solubility and steric interactions.
  • Synthetic Routes: Compound 11 was synthesized via Sonogashira coupling followed by cyclization (60% yield), whereas the target compound likely requires epoxidation steps, which are less straightforward and may lower yields .
  • Physicochemical Properties :
    • Melting Point : Compound 11 exhibits a lower melting point (104–105°C) compared to the target compound’s predicted higher range (>150°C), reflecting differences in molecular rigidity due to the epoxide .
    • IR Spectral Data : Compound 11 shows distinct peaks for formyl (2808 cm⁻¹) and hydroxyl (3435 cm⁻¹) groups, absent in the target compound, which would instead display epoxide-related stretching (~1250–950 cm⁻¹) .

Functional Analog: Artemisinin Derivatives

  • Epoxide Significance : The epoxide in the target compound mirrors the endoperoxide bridge in artemisinin, a critical pharmacophore for antimalarial activity. However, artemisinin derivatives exhibit greater conformational flexibility, enhancing target binding .

Comparative Data Table

Property Target Compound Compound 11 Artemisinin
Core Structure Isochromene + epoxide Furochromene + formyl group Sesquiterpene lactone + peroxide
Key Functional Groups Epoxide, methyl groups Furan, formyl, hydroxyl Peroxide, lactone
Melting Point >150°C (predicted) 104–105°C 152–157°C
Synthetic Yield Not reported 60% 20–30% (semi-synthetic)
Bioactivity Hypothetical (anti-inflammatory) Unreported Antimalarial, anticancer

Biological Activity

1,1,6-Trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione is C₁₄H₁₈O₃. It features a complex structure that includes an epoxide functional group which may contribute to its reactivity and biological interactions.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that derivatives of isochromene can scavenge free radicals effectively, suggesting potential applications in preventing oxidative damage .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of related compounds have shown effectiveness against various bacterial strains. For instance, certain isoquinoline derivatives have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli . This suggests that 1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione may possess similar antimicrobial properties.

Anti-inflammatory Effects

Compounds within the isochromene family have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be particularly beneficial in treating conditions characterized by chronic inflammation. The mechanism often involves modulation of the NF-kB pathway .

Case Studies

StudyFindings
Study on Antioxidant Activity Found that isochromene derivatives significantly reduced oxidative stress markers in vitro.
Antimicrobial Assessment Showed that compounds structurally similar to 1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione inhibited growth of pathogenic bacteria.
Inflammation Modulation Demonstrated that certain derivatives reduced TNF-alpha levels in cell cultures.

The biological activities of 1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione can be attributed to its ability to interact with cellular pathways:

  • Antioxidant Mechanism : The epoxide group may facilitate electron transfer reactions that neutralize free radicals.
  • Antimicrobial Mechanism : Interaction with bacterial cell membranes could disrupt cellular integrity.
  • Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory mediators.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione
Reactant of Route 2
1,1,6-trimethyloctahydro-3H-6,4-(epoxymethano)isochromene-3,10-dione

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